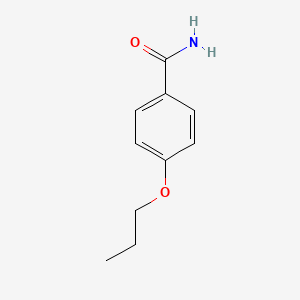

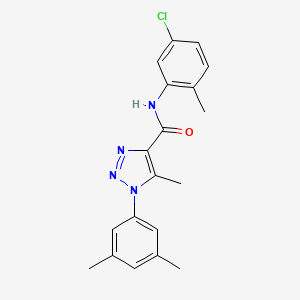

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

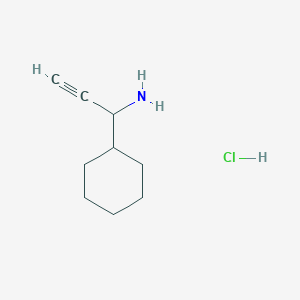

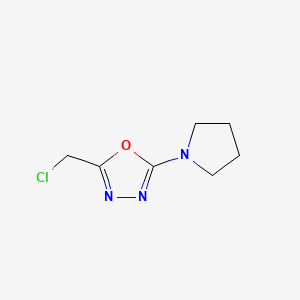

“N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide” appears to be an organic compound containing a thiophene ring, a phenyl ring, and an oxalamide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties.

Synthesis Analysis

While I couldn’t find specific synthesis methods for this compound, similar compounds are often synthesized through condensation reactions or coupling reactions. For example, oxalamides can be synthesized from the corresponding amines and oxalic acid1.Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic rings and the oxalamide group, which could have implications for its reactivity and properties.Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, similar compounds often undergo reactions at the aromatic rings or the oxalamide group. For example, the thiophene ring might undergo electrophilic aromatic substitution, and the oxalamide group might undergo hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxalamide group might make it more polar, and the aromatic rings might contribute to its stability and reactivity.科学研究应用

Molecular Structure and Supramolecular Assembly

Research on compounds with similar structures to N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide, such as N,N′-bis(substituted)oxamides, has contributed to understanding molecular structures and supramolecular assembly. For instance, the study of the crystal structure of an N,N′-bis(substituted)oxamide revealed insights into how molecular orientation and hydrogen bonding can give rise to three-dimensional supramolecular structures (Chang Wang et al., 2016).

Fluoride Sensing

Compounds containing phenolic hydroxyl groups, similar to the specified compound, have been explored for their utility in detecting fluoride ions. A study described the development of novel anion sensors that undergo colorimetric changes upon fluoride ion binding, indicating potential applications in environmental monitoring and chemical sensing (Jiantao Ma et al., 2013).

Synthetic Methodology Development

The advancement of synthetic methodologies for producing oxalamide derivatives has been reported. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides showcases the versatility of these compounds in organic synthesis, potentially applicable to the synthesis of complex molecules including pharmaceuticals (V. Mamedov et al., 2016).

Antimicrobial and Antitumor Agents

The exploration of oxalamide derivatives as antimicrobial and antitumor agents highlights the biomedical applications of such compounds. For example, a study on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicates the potential of structurally similar compounds in drug discovery (S. M. Gomha et al., 2016).

Catalysis

Research has also focused on the use of oxalamide derivatives in catalysis. A study on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using a bis(thiophen-2-ylmethyl)oxalamide derivative as a catalyst demonstrates the application of such compounds in facilitating organic transformations (Subhadip De et al., 2017).

安全和危害

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.

未来方向

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses, and optimizing its synthesis.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound could vary. For more specific information, further research or experimentation would be needed.

属性

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10,19,26H,12H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXACUPFWRSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)